

# ERAS-601: A Technical Overview of Pharmacokinetics and Pharmacodynamics

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Compound of Interest		
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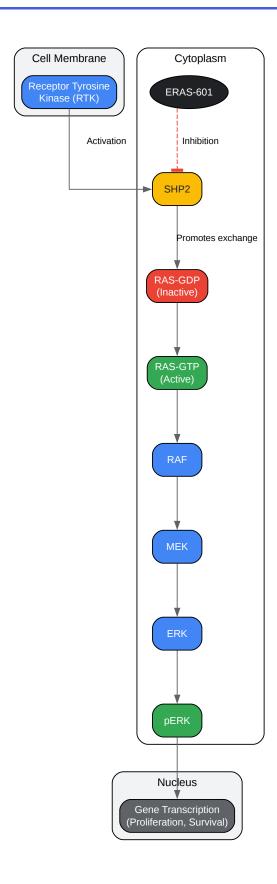
For Researchers, Scientists, and Drug Development Professionals

ERAS-601 is an investigational, orally bioavailable, potent, and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2).[1] SHP2 is a critical signaling node in the RAS/MAPK (mitogen-activated protein kinase) pathway, which is frequently hyperactivated in various human cancers.[1][2] By inhibiting SHP2, ERAS-601 aims to block oncogenic signaling and impede tumor growth.[1] This technical guide provides a comprehensive summary of the currently available public information on the pharmacokinetics and pharmacodynamics of ERAS-601 from preclinical and clinical studies.

#### **Mechanism of Action**

ERAS-601 is a small molecule allosteric inhibitor of wild-type SHP2.[1] SHP2 functions as a non-receptor protein tyrosine phosphatase that transduces signals from receptor tyrosine kinases (RTKs) to the RAS/MAPK cascade.[1] It achieves this by regulating guanine nucleotide exchange factors (GEFs), which facilitate the conversion of RAS from its inactive GDP-bound state to its active GTP-bound state. ERAS-601 binds to SHP2 and locks it in an inactive conformation, thereby preventing its signaling function. This leads to a reduction in RAS activation and subsequent downstream signaling through the MAPK pathway, as evidenced by the inhibition of ERK phosphorylation (pERK).[1]





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**Caption:** Simplified signaling pathway of the RAS/MAPK cascade and the inhibitory action of ERAS-601.

#### **Pharmacokinetics**

ERAS-601 is an orally bioavailable compound.[2] Pharmacokinetic properties have been assessed in both preclinical models and in the Phase 1/1b FLAGSHP-1 clinical trial (NCT04670679).[3] While specific quantitative data from these studies are not yet publicly available, preliminary reports from the clinical trial suggest favorable pharmacokinetics.

#### **Preclinical Pharmacokinetics**

Detailed preclinical pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life in animal models have not been publicly disclosed.

#### **Clinical Pharmacokinetics**

The FLAGSHP-1 trial is evaluating the pharmacokinetics of ERAS-601 as a monotherapy and in combination with other agents, including the EGFR inhibitor cetuximab.[3]

Table 1: Summary of Clinical Pharmacokinetic Observations



Parameter	Observation	Source
Drug-Drug Interaction	The pharmacokinetics of ERAS-601 and cetuximab in combination were reported to be generally comparable to historical monotherapy PK values, suggesting a lack of significant drug-drug interaction.	[4]
Dosing Regimen	The Maximum Tolerated Dose (MTD) for ERAS-601 in combination with cetuximab was determined to be 40 mg administered orally twice daily (BID) on a schedule of three weeks on, one week off.	[4]

Note: Specific quantitative pharmacokinetic data (e.g., Cmax, Tmax, AUC, half-life) from the FLAGSHP-1 trial are not yet publicly available.

## **Pharmacodynamics**

The pharmacodynamic effects of ERAS-601 have been characterized by its on-target inhibition of the RAS/MAPK pathway.

## **Preclinical Pharmacodynamics**

In preclinical studies, ERAS-601 has demonstrated potent and selective inhibition of SHP2.

Table 2: Preclinical In Vitro Activity of ERAS-601

Assay	Result	Source
Biochemical IC50 (Wild-type SHP2)	4.6 nM	[1]



Pharmacodynamic markers such as phosphorylated ERK (pERK) and Dual Specificity Phosphatase 6 (DUSP6), a downstream target and negative feedback regulator of the ERK pathway, have been assessed to confirm target engagement and pathway inhibition. Preclinical data indicates that ERAS-601 leads to a reduction in pERK levels.

## **Clinical Pharmacodynamics**

The FLAGSHP-1 trial includes the assessment of pharmacodynamic markers to evaluate the extent of target engagement in patients. This involves the analysis of pERK inhibition in peripheral blood mononuclear cells (PBMCs) or tumor tissue.[3] Quantitative data from these assessments are not yet publicly available.

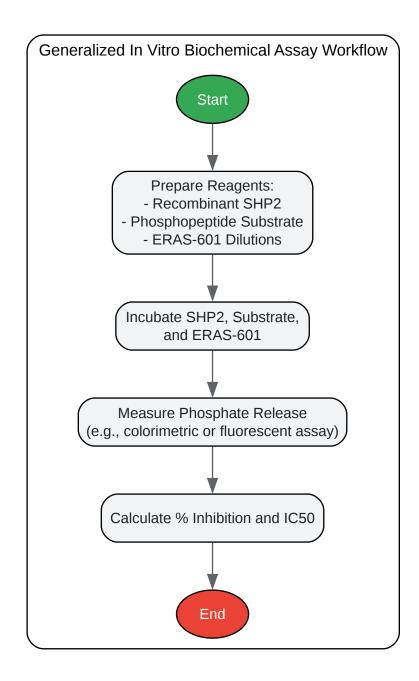
## **Experimental Protocols**

Detailed, specific experimental protocols for the studies on ERAS-601 have not been made public. The following sections describe generalized methodologies that are standard in the field and are likely representative of the types of experiments conducted.

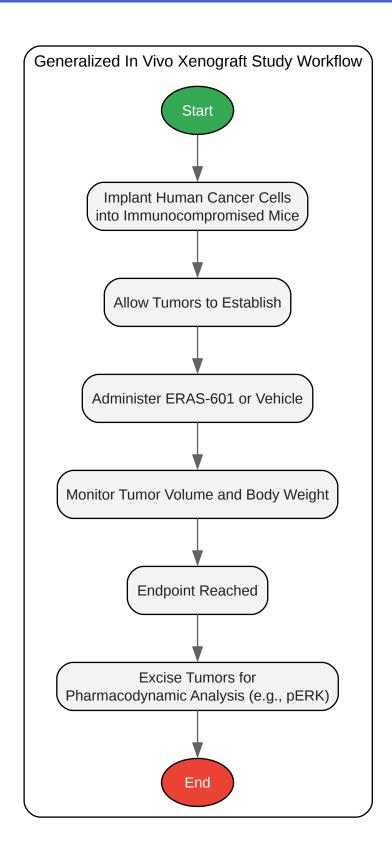
#### In Vitro Biochemical Assay (Generalized)

The inhibitory activity of ERAS-601 on SHP2 was likely determined using a biochemical assay. A typical protocol would involve incubating recombinant human SHP2 protein with a synthetic phosphopeptide substrate in the presence of varying concentrations of ERAS-601. The rate of phosphate release would be measured, and the IC50 value calculated as the concentration of ERAS-601 that results in 50% inhibition of enzyme activity.









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